molecular formula C7H6ClNO3 B3060602 3-Chloro-2-methyl-4-nitrophenol CAS No. 55289-28-6

3-Chloro-2-methyl-4-nitrophenol

Cat. No.: B3060602
CAS No.: 55289-28-6
M. Wt: 187.58
InChI Key: WBQDMPDIVOKUFW-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-methyl-4-nitrophenol (3M4NP) is the aromatic ring of the compound itself. The compound undergoes a series of reactions involving various enzymes, which are responsible for its degradation .

Mode of Action

The mode of action of 3M4NP involves a series of biochemical reactions. The compound is first converted to methyl-1,4-benzoquinone (MBQ) by a two-component FAD-dependent monooxygenase, PnpA . This enzyme exhibits a Km value of 20.3 ± 2.54 μM for 3M4NP . The MBQ is then reduced to methylhydroquinone (MHQ) by a 1,4-benzoquinone reductase, PnpB .

Biochemical Pathways

The degradation of 3M4NP is carried out through a series of biochemical pathways. The compound is first converted to MBQ and then to MHQ. The enzymes PnpCD, PnpE, and PnpF are likely involved in the lower pathway of 3M4NP catabolism . These enzymes catalyze the sequential conversion of MHQ .

Pharmacokinetics

It is known that the compound is highly toxic and can cause serious environmental issues . The compound is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

Result of Action

The result of the action of 3M4NP is its degradation into less harmful compounds. The degradation process involves the conversion of 3M4NP to MBQ and then to MHQ, which are less toxic than the parent compound .

Action Environment

The action of 3M4NP is influenced by various environmental factors. For instance, the degradation of 3M4NP is accelerated in the presence of certain bacterial strains, such as Burkholderia sp. strain SJ98 . This strain has the ability to degrade 3M4NP and shows positive chemotaxis towards the compound .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methyl-4-nitrophenol is involved in biochemical reactions. It has been reported that several strains can grow on 3-methyl-4-nitrophenol (3M4NP), the primary breakdown product of the excessively used insecticide fenitrothion . The microbial degradation of 3M4NP at molecular and biochemical levels involves enzymes such as PNP 4-monooxygenase (PnpA) and a 1,4-benzoquinone reductase (PnpB) . These enzymes interact with 3M4NP and catalyze its conversion to other compounds .

Cellular Effects

It is known that nitroaromatic compounds can have serious health effects on humans and animals as they are endocrine-disrupting chemicals .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes. PnpA is able to catalyze the monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ) and PnpB catalyzes the reduction of MBQ to methylhydroquinone (MHQ) . These reactions indicate that this compound can influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It has been observed that there is accelerated degradation of all nitrophenols in inoculated treatments compared to the un-inoculated treatments .

Dosage Effects in Animal Models

It is known that nitroaromatic compounds can have toxic effects at high doses .

Metabolic Pathways

It has been reported that the enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also likely responsible for 3M4NP degradation .

Transport and Distribution

It is known that nitroaromatic compounds are highly water-soluble .

Subcellular Localization

It is known that nitroaromatic compounds can have a high dipole moment, which may influence their localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methyl-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction can be represented as follows:

3-Chloro-2-methylphenol+HNO3This compound+H2O\text{3-Chloro-2-methylphenol} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 3-Chloro-2-methylphenol+HNO3​→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-methyl-4-nitrophenol.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, water.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 3-Chloro-2-methyl-4-aminophenol.

    Substitution: 3-Methyl-4-nitrophenol.

    Oxidation: 3-Chloro-2-carboxy-4-nitrophenol.

Scientific Research Applications

3-Chloro-2-methyl-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studied for its potential antimicrobial properties and its effects on microbial metabolism.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of pesticides, herbicides, and fungicides due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrophenol: Similar structure but lacks the chlorine atom.

    2-Chloro-4-nitrophenol: Similar structure but the methyl group is replaced by a hydrogen atom.

    4-Nitrophenol: Lacks both the chlorine and methyl groups.

Uniqueness

3-Chloro-2-methyl-4-nitrophenol is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties

Properties

IUPAC Name

3-chloro-2-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQDMPDIVOKUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304763
Record name 3-Chloro-2-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-28-6
Record name 3-Chloro-2-methyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55289-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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